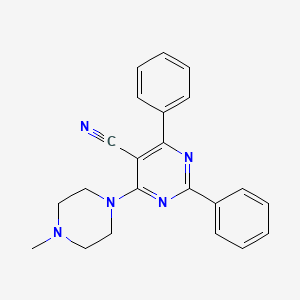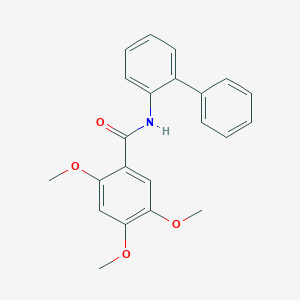
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide is a member of benzamides.
Scientific Research Applications
Cancer Research and Treatment
2,4,5-Trimethoxy-N-(2-phenylphenyl)benzamide derivatives have been studied extensively in cancer research. One study focused on derivatives of this compound for targeting cancer stem cells. The synthesized compounds showed significant activity against colon cancer stem cells, demonstrating anti-proliferative effects and inhibitory effects on tumor growth in vivo (Bhat, Al‐Dhfyan, & Al-Omar, 2016). Another research project synthesized similar compounds, evaluating their anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antibacterial and Antifungal Applications
Research has also explored the antibacterial and antifungal potential of benzamide derivatives. A study synthesized 2-benzoylamino-N-phenyl-benzamide derivatives and evaluated their inhibitory effects on bacterial and fungal growth (Ighilahriz-Boubchir et al., 2017). Moreover, another study focusing on thiourea derivatives of benzamides found significant anti-pathogenic activity against bacteria known for biofilm formation, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant and Antiarrhythmic Activities
Several benzamide derivatives have been evaluated for their potential in treating convulsions and arrhythmias. A study demonstrated that certain benzamides could provide protection against convulsions, with some analogues proving more potent than phenytoin, a commonly used anticonvulsant (Mussoi et al., 1996). Additionally, benzamides with specific ring substituents were prepared and evaluated for oral antiarrhythmic activity, leading to the development of flecainide acetate for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Other Applications
In addition to these main areas, research on this compound derivatives extends to other fields like anti-tuberculosis drug development (Nimbalkar et al., 2018) and the synthesis of complex molecular structures for various applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-14-21(27-3)20(26-2)13-17(19)22(24)23-18-12-8-7-11-16(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24) |
InChI Key |
DBNZOKIKMUQSOU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


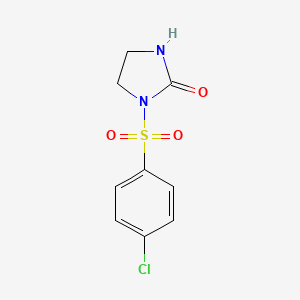
![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)
![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)
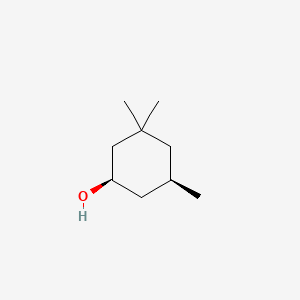
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)
![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)
![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)
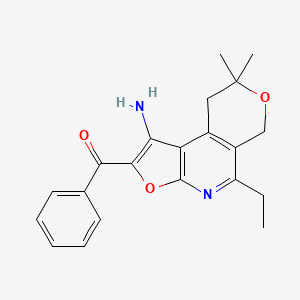
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
